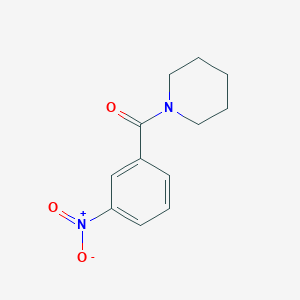![molecular formula C14H10N4 B13054177 1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)
1'H-1,5'-Bipyrrolo[2,3-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’H-1,5’-Bipyrrolo[2,3-C]pyridine is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine is coupled with a boronic acid derivative of pyrrole . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as 1,4-dioxane, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
1’H-1,5’-Bipyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in an inert solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield halogenated bipyrrolo compounds .
科学研究应用
1’H-1,5’-Bipyrrolo[2,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the binding site is crucial for its activity .
相似化合物的比较
1’H-1,5’-Bipyrrolo[2,3-C]pyridine can be compared with other similar compounds such as:
1H-Pyrrolo[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Known for its applications in medicinal chemistry and drug design.
1H-Pyrrolo[3,2-b]pyridine: Used in the synthesis of bioactive molecules.
The uniqueness of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine lies in its specific ring fusion and the resulting electronic properties, which make it a valuable scaffold in drug discovery and development .
属性
分子式 |
C14H10N4 |
|---|---|
分子量 |
234.26 g/mol |
IUPAC 名称 |
1-(1H-pyrrolo[2,3-c]pyridin-5-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H10N4/c1-4-15-9-13-10(1)3-6-18(13)14-7-11-2-5-16-12(11)8-17-14/h1-9,16H |
InChI 键 |
VRZMDJVXNAXIHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
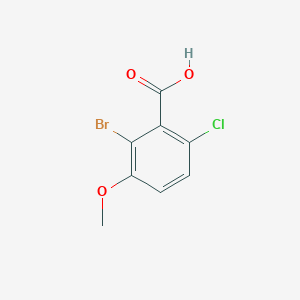
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
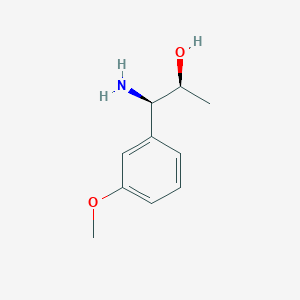
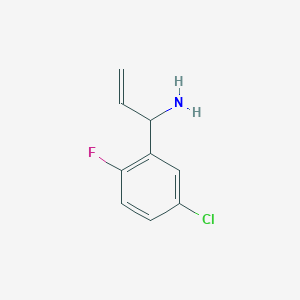
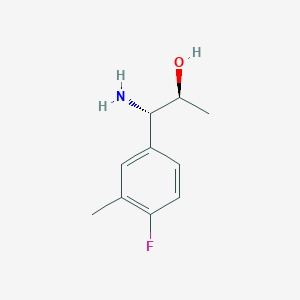

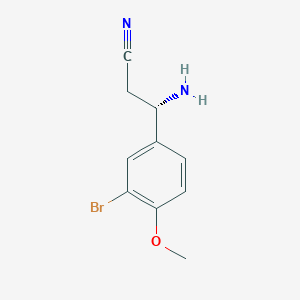
![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)



